molecular formula C7H8N4O2S B1334490 N-(3-nitrophenyl)hydrazinecarbothioamide CAS No. 79925-03-4

N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B1334490
CAS RN: 79925-03-4
M. Wt: 212.23 g/mol
InChI Key: XGLWDVPGYUSGCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)hydrazinecarbothioamide involves the use of toluene-4-sulfonic acid in ethanol at 78 - 80℃ . The reaction yields were found to be between 50-90% . X-ray crystallography of representative compounds further confirmed the structure of the targeted compounds .

Scientific Research Applications

Synthesis and Bioactivity

A study by Khan et al. (2010) in the European Journal of Medicinal Chemistry describes the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide derivatives, including compounds similar to N-(3-nitrophenyl)hydrazinecarbothioamide. These compounds demonstrated significant antioxidant and urease inhibition activities (Khan et al., 2010).

Crystal Structure Analysis

Wang and Huo (2014) in the Journal of Structural Chemistry conducted a crystal structure analysis of a compound closely related to N-(3-nitrophenyl)hydrazinecarbothioamide. This study contributes to understanding the structural properties of such compounds, which is crucial for their application in scientific research (Wang & Huo, 2014).

Antimicrobial and Molecular Modeling Studies

AlJahdali (2013) in the European Journal of Chemistry synthesized novel thiosemicarbazone compounds, similar to N-(3-nitrophenyl)hydrazinecarbothioamide, and their Ni(II) complexes. The study included characterization, molecular modeling, and evaluation of antimicrobial activities of these compounds (AlJahdali, 2013).

Fluorescent Probe for Iron Detection

Marenco et al. (2012) in Tetrahedron Letters investigated N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, a compound with structural similarities to N-(3-nitrophenyl)hydrazinecarbothioamide, as a fluorescent sensor for Fe(III) in aqueous solutions. This demonstrates potential applications in detecting and analyzing metal ions (Marenco et al., 2012).

DNA Binding and Cleavage Activities

Ali et al. (2014) in the Journal of Coordination Chemistry synthesized nickel(II) complexes of thiosemicarbazone Schiff base with isatin moiety, structurally related to N-(3-nitrophenyl)hydrazinecarbothioamide. These complexes showed significant DNA binding and cleavage activities, indicating potential applications in biochemical research (Ali et al., 2014).

properties

IUPAC Name

1-amino-3-(3-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWDVPGYUSGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398242
Record name N-(3-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)hydrazinecarbothioamide

CAS RN

79925-03-4
Record name N-(3-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79925-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Hameed, KM Khan, ST Zehra, R Ahmed, Z Shafiq… - Bioorganic …, 2015 - Elsevier
Urease is an important enzyme which breaks urea into ammonia and carbon dioxide during metabolic processes. However, an elevated activity of urease causes various complications …
Number of citations: 74 www.sciencedirect.com
F Rizvi, M Khan, A Jabeen, H Siddiqui… - Scientific Reports, 2019 - nature.com
A library of thiosemicarbazide derivatives of isoniazid 3–27, was synthesized and evaluated for their anti-inflammatory and urease inhibition activities, by using in vitro bioassays. …
Number of citations: 21 www.nature.com
SA Patil, SN Unki, AD Kulkarni, VH Naik… - Spectrochimica Acta Part …, 2011 - Elsevier
A new series of Co(II), Ni(II) and Cu(II) complexes of the type ML·2H 2 O of Schiff-bases derived from m-substituted thiosemicarbazides and 8-acetyl-7-hydroxy-4-methylcoumarin have …
Number of citations: 87 www.sciencedirect.com
M Taha, NH Ismail, S Imran, F Rahim, A Wadood… - Bioorganic …, 2016 - Elsevier
Hybrid bisindole-thiosemicarbazides analogs (1–18) were synthesized and screened for β-glucuronidase activity. All compounds showed varied degree of β-glucuronidase inhibitory …
Number of citations: 65 www.sciencedirect.com
K Zaman, F Rahim, M Taha, M Sajid, S Hayat… - Bioorganic …, 2021 - Elsevier
Synthesis of quinoline analogs and their urease inhibitory activities with reference to the standard drug, thiourea (IC 50 = 21.86 ± 0.40 µM) are presented in this study. The inhibitory …
Number of citations: 9 www.sciencedirect.com
NKNA Zawawi, M Taha, N Ahmat, NH Ismail… - Bioorganic …, 2017 - Elsevier
Thiourea derivatives having benzimidazole 1–17 have been synthesized, characterized by 1 H NMR, 13 C NMR and EI-MS and evaluated for α-glucosidase inhibition. Identification of …
Number of citations: 43 www.sciencedirect.com

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